molecular formula C8H6F3N3O B3132918 1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 380605-32-3

1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B3132918
CAS No.: 380605-32-3
M. Wt: 217.15 g/mol
InChI Key: HEZMQYREADYWOE-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that contains both imidazole and pyridine rings. The trifluoroethyl group attached to the imidazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to speculate on the specific mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, toxic, or reactive. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or studying its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the reaction of 2-aminopyridine with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures, usually around 100-150°C, for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum-based catalysts, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the trifluoroethyl group.

    Substitution: Formation of substituted imidazo[4,5-c]pyridin-2(3H)-one derivatives with various functional groups.

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1H-imidazole
  • 2-(2,2,2-Trifluoroethyl)pyridine
  • 1-(2,2,2-Trifluoroethyl)-1H-pyridin-2-one

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and reactivity. The trifluoroethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)4-14-6-1-2-12-3-5(6)13-7(14)15/h1-3H,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZMQYREADYWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N(C(=O)N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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